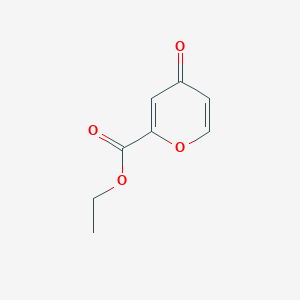
cis-1,5-Cyclooctanediol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of cis-1,5-Cyclooctanediol is represented by the SMILES stringO[C@H]1CCCC@@HCCC1 . The InChI representation is 1S/C8H16O2/c9-7-3-1-4-8(10)6-2-5-7/h7-10H,1-6H2/t7-,8+ . Physical And Chemical Properties Analysis
Cis-1,5-Cyclooctanediol is a solid substance . It has a boiling point of 105-107 °C at 0.05 mmHg and a melting point of 73-75 °C .Applications De Recherche Scientifique
Catalytic Applications : cis-1,5-Cyclooctanediol is used in catalysis. For instance, cis-1,2-Divinylcyclobutanes can be transformed into cis,cis-cycloocta-1,5-diene-PdCl2 complexes using dibenzonitrilepalladium(II) chloride. This conversion is crucial for the preparation of PdCl2 complexes with equatorial or axial positions of the methyl group (Heimbach & Molin, 1973).
Chemical Synthesis and Oxidation Processes : The compound plays a significant role in chemical synthesis. For example, the cis-dihydroxylation and epoxidation of alkenes catalyzed by [MnIV2O3(tmtacn)2]2+ with H2O2 as an oxidant is enhanced by the use of carboxylic acids, leading to the formation of carboxylate-bridged dinuclear complexes. This process is particularly effective for cis-cyclooctanediol (de Boer et al., 2005).
Homogeneous Catalysis : cis-1,5-Cyclooctanediol is used in homogeneous catalysis as well. The [Ru(Me3tacn)Cl3] catalyst, along with aqueous H2O2 and additives, can effectively oxidize alkenes to their corresponding cis-diols, as demonstrated in the synthesis of cis-1,2-cycloheptanediol and cis-1,2-cyclooctanediol (Yip et al., 2008).
Organic Process Research : cis-1,5-Cyclooctanediol is also crucial in organic process research. For instance, permanganate oxidations of cycloalkenes using a turbulent stirring technique can yield a series of cis-glycols, including 1,2-cyclooctanediol (Taylor et al., 1998).
Catalytic Systems for Synthesis : The compound has been shown to be an efficient ligand in Cu-catalytic systems for cross-coupling reactions, demonstrating versatility and efficiency in the synthesis of important chemical structures (Kabir et al., 2010).
Polymerization Processes : cis-1,5-Cyclooctanediol is involved in polymerization processes. For example, the Grubbs catalysts' low cis:trans selectivity in the primary metathesis of 1,5-cyclooctadiene (COD) and its role in the secondary metathesis of 1,4-polybutadiene are noteworthy (Allaert et al., 2008).
Safety And Hazards
Cis-1,5-Cyclooctanediol is classified as a combustible solid . It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .
Propriétés
IUPAC Name |
cyclooctane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-3-1-4-8(10)6-2-5-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXUVOJBGHQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177971 | |
| Record name | cis-Cyclooctane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,5-Cyclooctanediol | |
CAS RN |
23418-82-8 | |
| Record name | cis-Cyclooctane-1,5-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Cyclooctane-1,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-cyclooctane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research papers highlight the importance of molecular structure in aqueous solutions. How does the structure of cis-1,5-cyclooctanediol influence its interactions in aqueous environments?
A1: While the provided research papers don't specifically investigate the behavior of cis-1,5-cyclooctanediol in aqueous solutions, they offer valuable insights into how similar cyclic molecules interact. [, ] The research emphasizes that the position and number of hydroxyl (-OH) groups on cyclic molecules significantly impact their interactions with water molecules. [] These interactions are crucial for understanding a molecule's solubility, stability, and potential biological activity in aqueous environments. The presence of two hydroxyl groups in cis-1,5-cyclooctanediol suggests it could participate in hydrogen bonding with water, influencing its solubility and behavior in biological systems.
Q2: One of the studies mentions using electrophoretic zymograms to investigate oxidoreductases involved in the reduction of carbonyl compounds. Could similar techniques be employed to study potential metabolic pathways of cis-1,5-cyclooctanediol?
A2: The study demonstrating the use of electrophoretic zymograms to analyze oxidoreductase activity with various substrates, including cyclic alcohols like 1,4-cyclooctanediol and cis-1,5-cyclooctanediol, suggests a potential avenue for investigating cis-1,5-cyclooctanediol metabolism. [] By employing similar techniques with appropriate enzyme sources and cofactors, researchers could identify enzymes capable of metabolizing cis-1,5-cyclooctanediol, shedding light on its metabolic fate and potential downstream effects.
A3: While the abstract mentioning the X-ray crystal structure analysis of cis-1,5-cyclooctanediol lacks detailed information, determining a molecule's crystal structure is fundamentally important. [] It provides a three-dimensional representation of the molecule's atomic arrangement, revealing crucial information about bond lengths, bond angles, and overall molecular conformation. This structural information is invaluable for understanding a molecule's physical and chemical properties, including its stability, reactivity, and potential interactions with other molecules, including biological targets.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



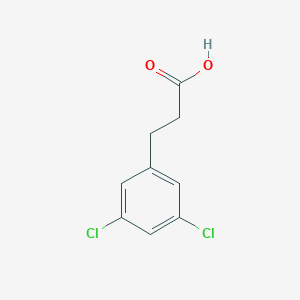
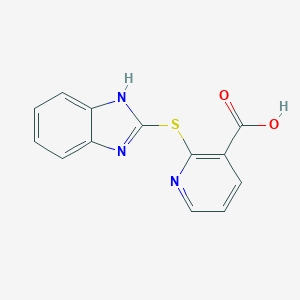
![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)
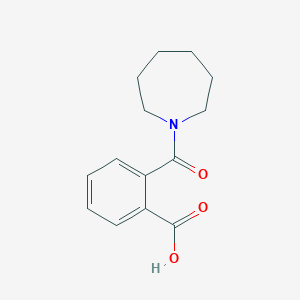


![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)
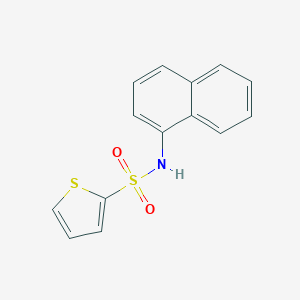
![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)

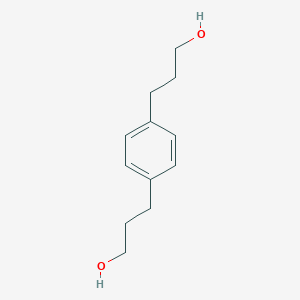
![2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B183861.png)
